3,7-Dinitrofluoranthene 3,7-Dinitrofluoranthene 3,7-Dinitrofluoranthene is a nitronaphthalene.
Brand Name: Vulcanchem
CAS No.: 105735-71-5
VCID: VC20739547
InChI: InChI=1S/C16H8N2O4/c19-17(20)13-8-7-10-9-3-2-6-14(18(21)22)16(9)12-5-1-4-11(13)15(10)12/h1-8H
SMILES: C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC=C4[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C16H8N2O4
Molecular Weight: 292.24 g/mol

3,7-Dinitrofluoranthene

CAS No.: 105735-71-5

Cat. No.: VC20739547

Molecular Formula: C16H8N2O4

Molecular Weight: 292.24 g/mol

* For research use only. Not for human or veterinary use.

3,7-Dinitrofluoranthene - 105735-71-5

CAS No. 105735-71-5
Molecular Formula C16H8N2O4
Molecular Weight 292.24 g/mol
IUPAC Name 3,7-dinitrofluoranthene
Standard InChI InChI=1S/C16H8N2O4/c19-17(20)13-8-7-10-9-3-2-6-14(18(21)22)16(9)12-5-1-4-11(13)15(10)12/h1-8H
Standard InChI Key WAAHHGKGQYVTNS-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC=C4[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC=C4[N+](=O)[O-])[N+](=O)[O-]
Colorform Yellow needles
Pale yellow crystals from 50 percent aq acetone
Melting Point 203-204 °C

Chemical Structure and Properties

Molecular Structure

3,7-Dinitrofluoranthene consists of a fluoranthene core structure with two nitro groups (-NO2) attached at positions 3 and 7. Its molecular formula is C16H8N2O4, indicating 16 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The canonical SMILES notation for this compound is C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC=C4N+[O-])N+[O-], which represents its structural arrangement in chemical notation . This compound is classified as a nitronaphthalene, belonging to the broader family of nitrated polycyclic aromatic hydrocarbons . The molecular structure features a complex ring system derived from the parent fluoranthene, which consists of a naphthalene unit fused with a benzene ring through a five-membered ring, with the addition of nitro groups significantly altering its electronic properties.

Physical Properties

3,7-Dinitrofluoranthene exhibits distinct physical properties that influence its environmental behavior and biological interactions. These properties are summarized in Table 1 below.

Table 1: Physical Properties of 3,7-Dinitrofluoranthene

PropertyValue
Molecular Weight292.246 g/mol
Exact Mass292.048
Density1.574 g/cm³
Boiling Point525.6°C at 760 mmHg
Flash Point268.2°C
Polar Surface Area (PSA)91.640
LogP5.350
Vapor Pressure1.3×10⁻¹⁰ mmHg at 25°C
Index of Refraction1.887

Source: Data compiled from search result

The high boiling point (525.6°C) and extremely low vapor pressure (1.3×10⁻¹⁰ mmHg at 25°C) indicate that 3,7-Dinitrofluoranthene has very limited volatility at ambient temperatures . The LogP value of 5.35 suggests significant lipophilicity despite the presence of polar nitro groups, which has implications for its bioavailability and environmental partitioning behavior . These physical properties collectively influence how the compound distributes in environmental compartments and interacts with biological systems.

Chemical Identifiers

For comprehensive identification in scientific and regulatory contexts, 3,7-Dinitrofluoranthene is associated with various standardized chemical identifiers as presented in Table 2.

Table 2: Chemical Identifiers for 3,7-Dinitrofluoranthene

Identifier TypeValue
CAS Number105735-71-5
PubChem CID60018
HSDB7089
CCRIS2056

Source: Data compiled from search results

Environmental Fate

Distribution and Transport

The extremely low vapor pressure (1.3×10⁻¹⁰ mmHg at 25°C) indicates minimal volatilization from water or soil surfaces under ambient conditions. When released into the atmosphere through combustion processes, 3,7-Dinitrofluoranthene would primarily associate with particulate matter and subsequently deposit onto soil, water bodies, and vegetation through wet and dry deposition processes.

The transport and distribution of 3,7-Dinitrofluoranthene in the environment are likely governed by the movement of particulate matter to which it adsorbs, rather than by vapor-phase transport, distinguishing its environmental behavior from more volatile organic compounds.

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